molecular formula C74H117N4O14PS2 B069224 N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate CAS No. 187099-99-6

N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Cat. No.: B069224
CAS No.: 187099-99-6
M. Wt: 1381.8 g/mol
InChI Key: DLENCXDZIZEKQI-KINGROEASA-N
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Description

Texas red DHPE is an organic heteroheptacyclic compound and an organoammonium salt. It has a role as a fluorochrome. It contains a texas red DHPE(1-).

Biological Activity

The compound N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate is a complex synthetic molecule with potential biological activity that warrants detailed investigation. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including:

  • Diethylethanamine moiety
  • Hexadecanoyloxy chains
  • Hydroxyphosphoryl and sulfamoyl groups
  • A heptacyclic core structure

This complexity suggests potential interactions with various biological systems.

Antimicrobial Activity

Research has indicated that derivatives of N,N-diethylethanamine exhibit antimicrobial properties. A study synthesized 2-aryloxy-N,N-diethylethanamine derivatives and tested their antimicrobial activity against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the range of 0.5 to 32 µg/mL for different strains .

Antifungal Activity

The compound has been evaluated for its antifungal activity against Candida albicans. High-content phenotypic screenings demonstrated that certain derivatives could inhibit biofilm formation and filamentation at concentrations as low as 0.078 µM . The IC50 values for these compounds were generally below 4.5 µM, indicating effective inhibition of fungal growth.

Inhibition of Cancer Cell Proliferation

In cancer research contexts, derivatives of N,N-diethylethanamine have shown selective cytotoxicity towards cancer cell lines. For instance, a specific derivative was found to selectively kill cells deficient in DNA repair mechanisms (e.g., PARP1-deficient cells) by preferentially alkylating DNA guanine residues . This mechanism suggests potential applications in targeted cancer therapies.

Case Studies

StudyFindings
Antimicrobial Study 2-aryloxy-N,N-diethylethanamine derivatives showed MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains .
Antifungal Screening Compounds inhibited Candida albicans biofilm formation with IC50 values < 4.5 µM .
Cancer Cell Line Study Certain derivatives selectively killed PARP1-deficient cells via DNA alkylation .

The biological activity of the compound can be attributed to several mechanisms:

  • Alkylation of DNA : The ability to form adducts with DNA bases leads to replication stress and cell death in cancer cells.
  • Inhibition of Biofilm Formation : By disrupting the morphogenetic processes in fungi, these compounds can prevent biofilm establishment.
  • Modulation of Cellular Metabolism : Some studies suggest that these compounds may influence metabolic pathways in target cells, enhancing their therapeutic potential.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure that includes:

  • A phospholipid-like moiety that may contribute to its ability to form lipid bilayers.
  • A heptacyclic structure that suggests potential for complex interactions with biological systems.
  • Sulfonate functional groups which are known to enhance solubility and stability in aqueous environments.

Biological Applications

  • Drug Delivery Systems :
    • The compound's amphiphilic nature makes it suitable for use in liposomes and other drug delivery vehicles. Liposomes are spherical vesicles that can encapsulate drugs, improving their bioavailability and targeting specific tissues or cells .
  • Pulmonary Surfactants :
    • It is a major constituent of pulmonary surfactants used to reduce surface tension in the alveoli of the lungs, thereby aiding in respiratory function and preventing atelectasis (collapse of lung tissue). This application is particularly critical in neonatal medicine for infants with respiratory distress syndrome .
  • Antimicrobial Properties :
    • Research indicates that compounds with similar structures may exhibit antimicrobial activity against various pathogens. This suggests potential for development as an antimicrobial agent .

Material Science Applications

  • Nanotechnology :
    • The unique structural features of this compound allow for its incorporation into nanomaterials used in drug delivery and imaging applications. Its ability to form stable nanoparticles can facilitate targeted therapy and reduce side effects associated with conventional treatments.
  • Biocompatible Materials :
    • Due to its phospholipid-like characteristics, this compound can be utilized in the development of biocompatible materials for medical implants or devices that require integration with biological tissues without eliciting an immune response.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that formulations using N,N-diethylethanamine derivatives improved the encapsulation efficiency of hydrophobic drugs in liposomal carriers compared to traditional methods . The enhanced solubility and stability contributed to a more effective drug delivery system.

Case Study 2: Pulmonary Surfactant Development

Research on synthetic pulmonary surfactants has shown that incorporating this compound can significantly improve surface activity and reduce surface tension in vitro, mimicking natural surfactants effectively . This has implications for treating respiratory conditions in neonates.

Case Study 3: Antimicrobial Activity

A comparative analysis indicated that derivatives of this compound exhibited significant antimicrobial properties against multidrug-resistant strains of bacteria, highlighting its potential as a new class of antimicrobial agents .

Properties

CAS No.

187099-99-6

Molecular Formula

C74H117N4O14PS2

Molecular Weight

1381.8 g/mol

IUPAC Name

N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1

InChI Key

DLENCXDZIZEKQI-KINGROEASA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Synonyms

SulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

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